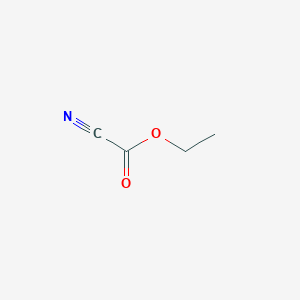










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.C([N-]C(C)C)(C)C.[Li+].C([C:24]([O:26][CH2:27][CH3:28])=[O:25])#N>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)OCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 48 h at room temperature
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with water (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was partitioned between 1 N HCl (50 mL) and dichloromethane (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1 N HCl (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 0-20% ethyl acetate in hexanes
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |